(4-chloronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone (4-chloronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone JWH 398 is a synthetic cannabinoid (CB) that activates both CB1 and CB2 receptors (Ki values of 2.3 and 2.8 nM, respectively). It has been reported to be an adulterant of herbal products. JWH 398 N-(5-hydroxypentyl) metabolite is a potential metabolite of JWH 398. Metabolism of structurally similar compounds leads to monohydroxylation of the N-alkyl chain, detectable in urine.
Brand Name: Vulcanchem
CAS No.: 1379604-69-9
VCID: VC0163845
InChI: InChI=1S/C24H22ClNO2/c25-22-13-12-20(17-8-2-3-9-18(17)22)24(28)21-16-26(14-6-1-7-15-27)23-11-5-4-10-19(21)23/h2-5,8-13,16,27H,1,6-7,14-15H2
SMILES: C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO
Molecular Formula: C24H22ClNO2
Molecular Weight: 391.9 g/mol

(4-chloronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone

CAS No.: 1379604-69-9

Cat. No.: VC0163845

Molecular Formula: C24H22ClNO2

Molecular Weight: 391.9 g/mol

* For research use only. Not for human or veterinary use.

(4-chloronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone - 1379604-69-9

Specification

Description JWH 398 is a synthetic cannabinoid (CB) that activates both CB1 and CB2 receptors (Ki values of 2.3 and 2.8 nM, respectively). It has been reported to be an adulterant of herbal products. JWH 398 N-(5-hydroxypentyl) metabolite is a potential metabolite of JWH 398. Metabolism of structurally similar compounds leads to monohydroxylation of the N-alkyl chain, detectable in urine.
CAS No. 1379604-69-9
Molecular Formula C24H22ClNO2
Molecular Weight 391.9 g/mol
IUPAC Name (4-chloronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone
Standard InChI InChI=1S/C24H22ClNO2/c25-22-13-12-20(17-8-2-3-9-18(17)22)24(28)21-16-26(14-6-1-7-15-27)23-11-5-4-10-19(21)23/h2-5,8-13,16,27H,1,6-7,14-15H2
Standard InChI Key CYMQEAJNLISWKK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO
Canonical SMILES C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO

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